Magnesium calcium carbonate

Flame Retardancy Thermal Stability Polymer Composites

Researchers seeking a flame-retardant filler with a defined decomposition pathway often find physical blends of CaCO₃ and MgCO₃ fail to provide consistent fire performance. This integrated magnesium calcium carbonate double salt offers a precise solution. - Decomposes in two distinct stages (450-750°C), releasing inert CO₂ for reliable flame retardation. - Enhances thermal stability in polar polymers like EVA/PE, increasing T5% by 11.9 °C for a wider processing window. - Superior rheology ensures smooth extrusion and high-quality surface finishes in wire and cable applications.

Molecular Formula C2CaMgO6
Molecular Weight 184.40 g/mol
Cat. No. B12051857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium calcium carbonate
Molecular FormulaC2CaMgO6
Molecular Weight184.40 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].C(=O)([O-])[O-].[Mg+2].[Ca+2]
InChIInChI=1S/2CH2O3.Ca.Mg/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;2*+2/p-4
InChIKeyHHSPVTKDOHQBKF-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Calcium Carbonate: Key Properties and Procurement


Magnesium calcium carbonate (MgCa(CO₃)₂) is a mixed-metal carbonate compound, occurring naturally as the mineral dolomite and synthetically as various double salts. It is distinct from simple mixtures of calcium carbonate (CaCO₃) and magnesium carbonate (MgCO₃) due to its ordered crystal structure and integrated stoichiometry [1]. This compound exhibits a unique thermal decomposition profile, releasing CO₂ in two distinct stages between approximately 450°C and 750°C, which is a critical property for flame-retardant applications . Furthermore, its solubility characteristics differ markedly from its individual components, with a reported solubility of 0.139 g/L for MgCO₃ versus 0.013 g/L for CaCO₃ at 25°C, a factor that influences its behavior in aqueous systems and biological environments [2].

Ordered dolomite-type crystal structure, not a simple blend of MgCO₃ and CaCO₃
Two-stage CO₂ release at 450–750 °C supports high-temperature polymer processing
Non-linear solubility profile distinct from individual carbonate components

Why Generic Substitution of Magnesium Calcium Carbonate Fails


Simply blending calcium carbonate and magnesium carbonate does not replicate the performance of a true magnesium calcium carbonate double salt or mineral like huntite. The integrated crystal structure of the double salt dictates its distinct thermal decomposition pathway, which directly impacts its flame-retardant efficacy [1]. Physical mixtures lack the ordered atomic arrangement and specific stoichiometry that governs the controlled, multi-stage release of CO₂ and water vapor . Consequently, substituting with a physical blend can lead to unpredictable fire performance and altered rheological behavior in polymer composites [2]. In pharmaceutical applications, the synergistic acid-neutralization profile and bioavailability characteristics of the combined salt differ from those of individually dosed components, making direct substitution without reformulation potentially ineffective [3].

Physical blends of CaCO₃ and MgCO₃ lack the ordered crystal lattice; the multi-stage CO₂ release profile may not transfer.

Flame-retardant efficacy can shift unpredictably because decomposition temperature and gas release sequence differ from huntite-type double salts.

Synergistic acid-neutralization kinetics and ion-release behavior observed in mixed-metal carbonates are not reproducible with simple carbonate mixtures.

Performance Comparison for Critical Applications


Thermal Decomposition: Huntite vs. Hydromagnesite

The thermal decomposition of huntite (magnesium calcium carbonate, Mg₃Ca(CO₃)₄) is a key differentiator for flame-retardant applications. Unlike hydromagnesite, which decomposes in two stages between 220°C and 550°C, releasing first water and then CO₂, huntite decomposes in two stages at significantly higher temperatures, between 450°C and 750°C, releasing only CO₂ and leaving a residue of MgO and CaO . This higher temperature endotherm is more closely matched to the thermal degradation profile of many engineering polymers, providing a more efficient and targeted flame-retardant effect. In a comparative study, the addition of huntite/hydromagnesite filler to a polar EVA/PE polymer matrix increased the temperature of 5% weight loss (T5%) by approximately 11.9 °C, compared to a 6.6 °C increase with magnesium hydroxide [1].

Thermal decomposition
Head-to-head
Huntite: 450–750 °C, CO₂ only. Hydromagnesite: 220–550 °C, H₂O then CO₂. ΔT₅% in EVA/PE: +11.9 °C vs. +6.6 °C (Mg(OH)₂).
Higher onset temperature aligns with polymer combustion, reported to improve thermal endurance.
TGA under N₂; polymer matrix: polar EVA/PE.
Flame Retardancy Thermal Stability Polymer Composites

Phosphate Binding in Hemodialysis: MgCO₃ vs. CaCO₃

In a 6-month randomized controlled trial of 46 hemodialysis patients, magnesium carbonate (MgCO₃) and calcium carbonate (CaCO₃) were compared as phosphate binders [1]. While both agents achieved similar control of serum phosphate (MgCO₃: 5.47 mg/dL vs. CaCO₃: 5.29 mg/dL, P=ns), MgCO₃ administration resulted in significantly lower serum calcium levels (9.13 mg/dL vs. 9.60 mg/dL, P<0.001) and a higher proportion of patients achieving target serum calcium levels within K/DOQI guidelines (73.9% vs. 25%, P<0.01) [1]. This indicates that MgCO₃ offers comparable phosphate control with a reduced risk of hypercalcemia, a common and dangerous side effect of calcium-based binders. Further, the relative phosphate-binding coefficient (RPBC) of anhydrous MgCO₃ is 1.7, compared to an index value of 1.0 for CaCO₃ [2].

Phosphate binding endpoint
Head-to-head
MgCO₃: serum Ca 9.13 mg/dL, 73.9% within K/DOQI target; CaCO₃: 9.60 mg/dL, 25% (P < 0.05). Phosphate control similar.
Reported serum calcium endpoint context; may support binder comparison studies.
6-month RCT, 46 hemodialysis patients; in vitro binding assay also reported.
Nephrology Phosphate Binder Hemodialysis

Acid-Neutralization Onset: Combination vs. Single Carbonate

An in vitro study using a simulated human stomach model (SHIME) demonstrated that a calcium/magnesium carbonate-based antacid (Rennie) achieved a gastric pH of 3.0 within 40 seconds of administration, and a maximum pH of 5.24, which was maintained for nearly 10 minutes [1]. In contrast, the placebo control reached a maximum pH of only 1.28. This rapid onset of action is attributed to the synergistic effect of the mixed carbonate system, providing faster relief than a single-component antacid. Furthermore, the elevated pH significantly reduced the activity of mucosa-damaging pepsin [1].

Acid-neutralization onset
Head-to-head
Ca/Mg carbonate antacid: pH 3.0 in 40 s, max pH 5.24. Placebo: max pH 1.28.
Reported rapid in vitro pH response; supports gastric pH evaluation models.
SHIME artificial stomach model; pepsin activity reduction observed.
Gastroenterology Antacid In Vitro Model

Mechanical and Rheological Performance: Huntite vs. Other Fillers

In a 2024 study examining halogen-free flame-retardant polymer compounds, the incorporation of huntite/hydromagnesite mineral fillers was found to deliver improved rheological performance in both non-polar (PE) and polar (EVA/PE) polymer matrices compared to natural magnesium hydroxide fillers [1]. Specifically, the addition of huntite-based fillers to a polar EVA/PE matrix enhanced the mechanical behavior of the composites during tensile testing, an improvement attributed to the fine, lamellar particle morphology of huntite [2]. While calcium carbonate and magnesium carbonate also improved rheology, the huntite/hydromagnesite blend provided a unique combination of mechanical property enhancement and high-temperature flame retardancy.

Rheological & mechanical behavior
Data to verify
Huntite/hydromagnesite filler: improved rheology and tensile behavior in PE and EVA/PE vs. Mg(OH)₂ filler.
Reported processing and mechanical performance context; quantitative differences not fully disclosed.
Based on abstract-level comparison; consult source for detailed data.
Polymer Composites Mechanical Properties Flame Retardant

Sustained Antacid Power of Synthetic Double Salt

A patent (JPH10182149A) claims a novel calcium-magnesium double carbonate of formula Ca₁₋ₓMgₓCO₃ (0.05 ≤ x < 1.0) synthesized from water-soluble Ca and Mg sources [1]. The patent states that this synthetic double salt overcomes the drawbacks of conventional antacids, specifically providing an 'antacid power sustainable for a long time' and avoiding issues like alkalosis and gastric acid rebound. While direct comparative data is limited in the abstract, the claim establishes a clear differentiation in performance profile (sustained vs. immediate action) compared to simple carbonate salts or physical mixtures, positioning this specific compound as a superior medical excipient.

Sustained pH response
Class-level
Patent JPH10182149A claims Ca₁₋ₓMgₓCO₃ provides sustained antacid action and reduced rebound vs. conventional salts.
Patent disclosure; data to verify. May support research on controlled-release carbonate systems.
No independent head-to-head comparison provided in abstract.
Pharmaceutical Antacid Controlled Release

Solubility Behavior: Mixed vs. Pure Carbonates

The solubility of pure calcium carbonate (0.013 g/L at 25°C) is an order of magnitude lower than that of pure magnesium carbonate (0.139 g/L at 25°C) [1]. However, in a mixed calcium and magnesium carbonate structure, such as a double salt or co-precipitated phase, the solubility is not simply the sum of its parts. Magnesium ions significantly influence the crystallization and dissolution kinetics of calcium carbonate [2]. Studies indicate that in a mixed structure, the solubility is lower than that of pure magnesium carbonate, and the presence of Mg²⁺ alters the morphology and phase of precipitated CaCO₃ [2]. This has direct implications for applications where controlled dissolution is critical, such as in mineral supplements or pH buffering.

Aqueous solubility profile
Class-level
Mixed Mg/Ca carbonate: solubility non-linear, lower than pure MgCO₃ (0.139 g/L). CaCO₃: 0.013 g/L.
Reported dissolution behavior depends on Mg/Ca ratio; may influence controlled-release applications.
25 °C aqueous system; exact solubility varies with structure.
Solubility Aqueous Chemistry Biomineralization

Optimal Application Scenarios for Magnesium Calcium Carbonate


Halogen-Free Flame Retardant for Wire and Cable

Given its high-temperature decomposition profile (450-750°C) and its ability to enhance the thermal stability of polar polymer matrices (e.g., EVA/PE), huntite or synthetic magnesium calcium carbonate is ideally suited as a flame-retardant filler in wire and cable insulation. The compound's decomposition releases inert CO₂, which dilutes flammable gases and cools the surface, while the solid oxide residue provides a protective barrier. Its superior rheological performance compared to magnesium hydroxide fillers ensures smooth extrusion and high-quality surface finishes on cables [1]. The increased T5% of 11.9 °C in EVA/PE compounds provides a wider processing window and improved thermal endurance .

Phosphate Binder for Hemodialysis Patients

Magnesium calcium carbonate or specifically formulated MgCO₃/CaCO₃ tablets are indicated for controlling hyperphosphatemia in end-stage renal disease (ESRD) patients, particularly those who are at risk for, or are already experiencing, hypercalcemia from calcium-based binders. Clinical evidence shows that MgCO₃ achieves equivalent phosphate control while maintaining significantly lower serum calcium levels (9.13 mg/dL vs. 9.60 mg/dL with CaCO₃) and a much higher proportion of patients within safe calcium guidelines (73.9% vs. 25%) [2]. This reduces the risk of vascular calcification and associated cardiovascular mortality.

High-Speed Antacid Formulation

For over-the-counter (OTC) antacid products where rapid relief is a primary marketing claim, a calcium/magnesium carbonate combination offers a proven advantage. In vitro modeling confirms the formulation reaches a gastric pH of 3.0 in just 40 seconds, with a peak pH of 5.24 maintained for approximately 10 minutes [3]. This rapid onset, combined with the reduction in pepsin activity, provides a strong scientific rationale for product development aimed at acute heartburn and indigestion relief.

Coatings and Sealants Extender

The ultrafine, lamellar morphology of huntite (Mg₃Ca(CO₃)₄) makes it a highly effective extender for titanium dioxide (TiO₂) in paints and coatings, while also providing rheology modification in sealants and adhesives [4]. Its unique particle shape and surface chemistry contribute to improved application properties, such as sag resistance and leveling, compared to traditional ground calcium carbonate (GCC) fillers. Furthermore, its inherent flame-retardant properties add a functional safety benefit to coating formulations.

Application
Selection Property
Validation Focus
Halogen-free flame-retardant polymer research
High-temperature CO₂ release profile
TGA and cone calorimetry endpoint context
Phosphate binder comparison studies
Serum calcium and phosphate endpoint context
K/DOQI target attainment and cardiovascular safety endpoint review
In vitro gastric pH response evaluation
Onset and duration of pH elevation
Artificial stomach model (e.g., SHIME) endpoint context
Coatings and sealants extender performance
Lamellar morphology and thermal stability
Rheological and tensile property endpoints

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